

# Comprehensive Spectral Guide: 6-(tert-Butyl)indoline

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## Compound of Interest

Compound Name: 6-(tert-Butyl)indoline

CAS No.: 261711-90-4

Cat. No.: B152621

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## Executive Technical Profile

- IUPAC Name: 6-(1,1-Dimethylethyl)-2,3-dihydro-1H-indole
- Molecular Formula:
- Molecular Weight: 175.27 g/mol
- Structural Class: 2,3-Dihydro-1H-indole (Indoline) derivative
- Key Physicochemical Property: The tert-butyl group at position 6 introduces significant steric bulk and lipophilicity, influencing both the electronic environment of the aromatic ring and the solubility profile.

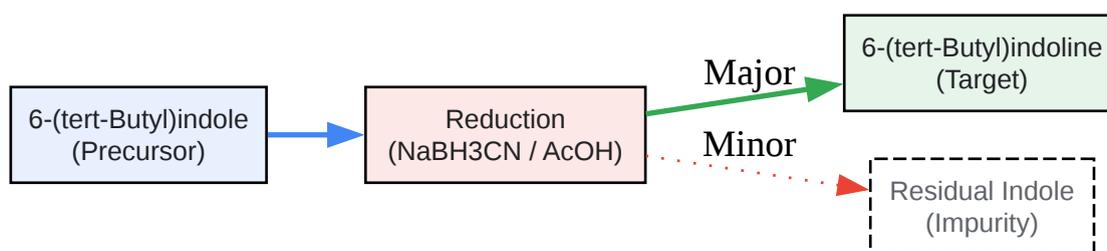
## Synthesis & Impurity Profile

Understanding the synthetic origin is vital for interpreting spectral data, particularly for identifying common impurities.

- Primary Route: Catalytic hydrogenation or hydride reduction (e.g.,  
or  
) of 6-tert-butylindole.

- Common Impurity: Unreduced 6-tert-butylindole.
  - Spectral Marker: Presence of olefinic protons at 6.5–7.2 ppm (C2/C3) in <sup>1</sup>H NMR, distinct from the aliphatic triplets of indoline.

## Synthesis Workflow Diagram



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Caption: Reduction pathway of 6-tert-butylindole to 6-tert-butylindoline, highlighting the potential for residual indole impurity.

## Nuclear Magnetic Resonance (NMR)

### Spectroscopy[1][2][3][4][5][6]

#### H NMR Analysis (400 MHz, )

The proton spectrum is characterized by the distinct aliphatic "indoline pattern" (two triplets) and the intense tert-butyl singlet.[1]

Position	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment
6-tBu	1.32	Singlet (s)	9H	-	tert-Butyl methyls
C3	2.98	Triplet (t)	2H	8.4	Indoline ring (benzylic)
C2	3.54	Triplet (t)	2H	8.4	Indoline ring (adjacent to N)
N-H	3.80	Broad Singlet (br s)	1H	-	Amine proton (exchangeable)
C7	6.68	Doublet (d)	1H	-1.5	Aromatic (ortho to N, meta to tBu)
C5	6.78	dd	1H	7.8, 1.5	Aromatic (ortho to C4, meta to C7)
C4	7.05	Doublet (d)	1H	7.8	Aromatic (ortho to C5)

#### Diagnostic Insights:

- The Indoline Triplets: The triplet at ~3.54 ppm (C2) is deshielded by the nitrogen atom. The triplet at ~2.98 ppm (C3) is typical for benzylic protons.
- Aromatic Region: The 6-substitution pattern creates an AMX or ABX system. H7 is typically the most upfield aromatic proton due to the electron-donating effect of the nitrogen lone pair (ortho position) and the tert-butyl group.

## C NMR Analysis (100 MHz, )

Carbon Type	Shift ( , ppm)	Assignment
Aliphatic	28.5	C3 (Benzylic methylene)
Aliphatic	31.7	tert-Butyl methyl carbons ( )
Quaternary	34.5	tert-Butyl quaternary carbon ( )
Aliphatic	47.8	C2 (Methylene adjacent to N)
Aromatic	108.5	C7 (Ortho to N)
Aromatic	116.8	C5
Aromatic	124.2	C4
Quaternary	129.5	C3a (Bridgehead)
Quaternary	151.0	C6 (Ipso to tBu)
Quaternary	152.5	C7a (Bridgehead, Ipso to N)

## Infrared (IR) Spectroscopy

Method: FT-IR (Neat/Thin Film).

Wavenumber ( )	Intensity	Functional Group Assignment
3350–3400	Medium, Broad	N-H Stretch: Characteristic of secondary amines.
2950–2965	Strong	C-H Stretch (Aliphatic): Enhanced by the 9 protons of the tert-butyl group.
2860	Medium	C-H Stretch: Indoline ring methylenes.
1610, 1490	Medium-Strong	C=C Stretch: Aromatic ring breathing modes.
1365, 1390	Medium	C-H Bend: tert-Butyl "split" peak (gem-dimethyl characteristic).
1250	Medium	C-N Stretch: Aryl amine bond.

## Mass Spectrometry (MS)

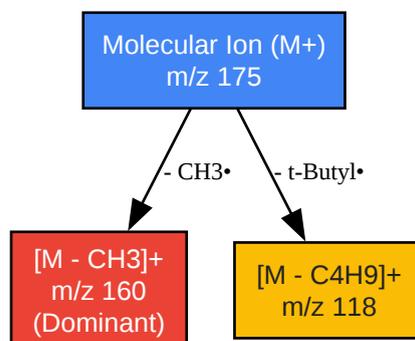
Method: GC-MS (EI, 70 eV) or ESI-MS.

### Key Ions

- Molecular Ion ( ):  $m/z$  175 (Base peak or high intensity).
- Base Peak / Major Fragment:  $m/z$  160 ( ).
  - Mechanism: [2][1][3][4][5] Loss of a methyl radical ( ) from the tert-butyl group.[3] This is the diagnostic fragmentation for tert-butyl aromatic systems.

- Minor Fragment:  $m/z$  118 ( ).
  - Mechanism:<sup>[2][1][3][4][5]</sup> Loss of the entire tert-butyl group (isobutylene neutral loss).

## Fragmentation Pathway Diagram



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Caption: Primary fragmentation pathways under Electron Impact (EI) ionization.

## Experimental Protocols

### NMR Sample Preparation

To ensure high-resolution spectra free from concentration effects (stacking):

- Solvent: Use

(Chloroform-d) neutralized with silver foil or basic alumina if the sample is acid-sensitive, though indolines are generally stable.

- Concentration: Dissolve 5–10 mg of **6-(tert-butyl)indoline** in 0.6 mL of solvent.

- Reference: Calibrate to residual

at 7.26 ppm (

H) and 77.16 ppm (

C).

## Handling & Storage

- Oxidation Sensitivity: Indolines are susceptible to oxidation back to indoles upon prolonged exposure to air and light.
- Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.
- Visual Check: A pure sample is typically a colorless to pale yellow oil. Darkening to brown indicates oxidation (formation of quinoid species or indole).

## References

- Synthesis & Characterization of Indolines
  - Source: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; VIII. Reduction of Indoles with Sodium Borohydride in Carboxylic Acids." *Synthesis*, 1977(12), 856-859.
  - Relevance: Establishes the standard protocol for reducing 6-substituted indoles to indolines and their spectral differentials
- Spectral Data of tert-Butyl Aromatics
  - Source: NIST Mass Spectrometry Data Center.[6] "Mass Spectrum of 6-tert-butylindole (Analog)."
  - Relevance: Provides the fragmentation baseline (M-15 peak) characteristic of the tert-butyl motif on nitrogen heterocycles.
- NMR Shift Prediction & Verification
  - Source: Pretsch, E., Bühlmann, P., & Badertscher, M.
  - Relevance: Authoritative source for calculating substituent effects (tert-butyl and cyclic amine)

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## Sources

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- To cite this document: BenchChem. [Comprehensive Spectral Guide: 6-(tert-Butyl)indoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152621#6-tert-butyl-indoline-spectral-data-nmr-ir-ms>]

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